Sucrose

説明

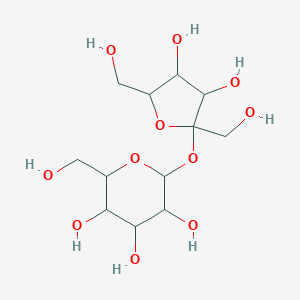

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-UGDNZRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-74-3 | |

| Record name | Polysucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021288 | |

| Record name | Sucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |

CAS No. |

57-50-1 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sucrose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C151H8M554 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WN632EA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Sucrose Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Sucrose is the principal product of photosynthesis and the primary sugar transported throughout most plants, making its biosynthesis a central process in plant metabolism, growth, and yield. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, detailing the key enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their study.

The Core Pathway: From Triose Phosphates to this compound

This compound synthesis occurs in the cytosol of photosynthetic cells, utilizing triose phosphates exported from the chloroplast. The pathway consists of a series of enzymatic reactions culminating in the production of this compound. The key enzymes involved are UDP-glucose pyrophosphorylase (UGPase), this compound-phosphate synthase (SPS), and this compound-phosphate phosphatase (SPP).[1][2]

UDP-Glucose Pyrophosphorylase (UGPase)

UGPase catalyzes the reversible formation of UDP-glucose and pyrophosphate (PPi) from glucose-1-phosphate (G1P) and UTP.[3] This reaction is a critical step as it produces the activated glucose donor required for this compound synthesis.

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

This compound-Phosphate Synthase (SPS)

SPS is a key regulatory enzyme in the pathway and catalyzes the transfer of a glucosyl group from UDP-glucose to fructose-6-phosphate (B1210287) (F6P), forming This compound-6-phosphate (B12958860) (S6P).[4][5] This step is a major control point for carbon partitioning between this compound and starch synthesis.

Reaction: UDP-Glucose + Fructose-6-Phosphate → this compound-6-Phosphate + UDP

This compound-Phosphate Phosphatase (SPP)

SPP catalyzes the final, irreversible step in this compound biosynthesis: the dephosphorylation of this compound-6-phosphate to produce this compound and inorganic phosphate (B84403) (Pi).[6] This irreversible reaction drives the pathway towards this compound synthesis.[7]

Reaction: this compound-6-Phosphate + H₂O → this compound + Pi

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding their function and regulation. The following tables summarize key quantitative data for UGPase, SPS, and SPP from various plant species.

| Enzyme | Plant Species | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Reference |

| UGPase | Arabidopsis thaliana (UGPase-1) | UDP-Glucose | 0.03 - 0.14 | - | [8] |

| Arabidopsis thaliana (UGPase-2) | UDP-Glucose | 0.07 - 0.36 | - | [8] | |

| Barley | MgPPi | 0.06 | - | [9] | |

| SPS | Soybean | Fructose-6-Phosphate | 0.57 | 1.8 (U/mg) | [10] |

| Soybean | UDP-Glucose | 4.8 | 1.8 (U/mg) | [10] | |

| SPP | Arabidopsis thaliana (SPP2) | This compound-6-Phosphate | 0.73 | 37.43 | [7] |

| Arabidopsis thaliana (SPP3a) | This compound-6-Phosphate | 0.87 | 0.13 | [7] | |

| Arabidopsis thaliana (SPP3b) | This compound-6-Phosphate | 3.46 | 0.89 | [7] |

Note: Vmax values can vary significantly based on purification levels and assay conditions.

Regulatory Mechanisms

The this compound biosynthesis pathway is tightly regulated to balance the supply of carbon with the demands of the plant for growth and storage. Regulation occurs at multiple levels, including allosteric control and reversible protein phosphorylation, primarily targeting SPS.

Allosteric Regulation of SPS

SPS is allosterically activated by Glucose-6-Phosphate (G6P) and inhibited by inorganic phosphate (Pi).[4] High levels of G6P, indicative of active photosynthesis, promote this compound synthesis. Conversely, high levels of Pi, which accumulate when photosynthesis is limited, inhibit the pathway.

Regulation of SPS by Phosphorylation

SPS activity is also modulated by reversible phosphorylation. In the dark, a protein kinase phosphorylates a specific serine residue on SPS (e.g., Ser158 in spinach), leading to its inactivation. In the light, a protein phosphatase dephosphorylates and activates SPS. This mechanism ensures that this compound synthesis is coordinated with photosynthetic activity.

Signaling Pathways

This compound itself, along with its precursor trehalose-6-phosphate (B3052756) (T6P), acts as a signaling molecule, influencing gene expression and developmental processes. The T6P/sucrose ratio is emerging as a critical indicator of the plant's carbon status, regulating growth and development in response to sugar availability.[11][12][13] This signaling network involves protein kinases such as SNF1-related protein kinase 1 (SnRK1) and Target of Rapamycin (TOR), which are central regulators of metabolism and growth in response to energy and nutrient availability.[8][14]

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the this compound biosynthesis pathway. Below are generalized protocols for the assay of UGPase, SPS, and SPP.

UGPase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of UDP-glucose by coupling the reaction to the reduction of NAD⁺ by UDP-glucose dehydrogenase.

-

Principle: The UGPase reaction produces UDP-glucose, which is then used as a substrate by UDP-glucose dehydrogenase, leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the UGPase activity.[15]

-

Reaction Mixture (Typical):

-

HEPES-KOH buffer (pH 7.5-8.0)

-

MgCl₂

-

Glucose-1-Phosphate

-

UTP

-

NAD⁺

-

UDP-glucose dehydrogenase

-

Plant extract

-

-

Procedure:

-

Combine all reagents except the plant extract in a cuvette and measure the background rate of NAD⁺ reduction.

-

Initiate the reaction by adding the plant extract.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate UGPase activity based on the rate of NADH production (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

SPS Activity Assay (Colorimetric Method)

This assay measures the production of this compound-6-phosphate.

-

Principle: The this compound-6-phosphate produced by SPS is hydrolyzed to this compound, which is then quantified colorimetrically using the resorcinol-HCl method.

-

Reaction Mixture (Typical):

-

HEPES-KOH buffer (pH 7.5)

-

MgCl₂

-

UDP-Glucose

-

Fructose-6-Phosphate

-

Plant extract

-

-

Procedure:

-

Incubate the reaction mixture at 30-37°C.

-

Stop the reaction by adding NaOH and heating to destroy unreacted fructose-6-phosphate.

-

Add resorcinol (B1680541) reagent and HCl and incubate to develop color.

-

Quantify this compound-6-phosphate production against a this compound standard curve.

-

SPP Activity Assay (Malachite Green Phosphate Assay)

This assay quantifies the inorganic phosphate released from the dephosphorylation of this compound-6-phosphate.

-

Principle: The inorganic phosphate released reacts with a malachite green-molybdate reagent to form a colored complex, which can be measured spectrophotometrically.[18][19][20]

-

Reaction Mixture (Typical):

-

HEPES-KOH buffer (pH 7.0)

-

MgCl₂

-

This compound-6-Phosphate

-

Plant extract

-

-

Procedure:

-

Incubate the reaction mixture at 30-37°C.

-

Stop the reaction with a strong acid (e.g., perchloric acid).

-

Add the malachite green reagent and allow color to develop.

-

Measure the absorbance at ~620-660 nm.[18]

-

Quantify the amount of phosphate released against a phosphate standard curve.

-

Conclusion

The biosynthesis of this compound is a fundamental process in plant biology, intricately regulated to balance carbon partitioning and respond to environmental and developmental cues. A thorough understanding of the key enzymes, their kinetics, and the complex signaling networks that govern this pathway is essential for researchers in plant science and for professionals seeking to enhance crop productivity and develop novel agricultural technologies. The methodologies and data presented in this guide provide a solid foundation for further investigation into this vital metabolic pathway.

References

- 1. An Overview of this compound Synthases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Overview of this compound Synthases in Plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound-phosphate synthase - Wikipedia [en.wikipedia.org]

- 5. This compound phosphate synthase and this compound phosphate phosphatase interact in planta and promote plant growth and biomass accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-phosphatase - Wikipedia [en.wikipedia.org]

- 7. Characterization of the this compound Phosphate Phosphatase (SPP) Isoforms from Arabidopsis thaliana and Role of the S6PPc Domain in Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound signaling in plants: A world yet to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 11. A Tale of Two Sugars: Trehalose 6-Phosphate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. The critical roles of three sugar-related proteins (HXK, SnRK1, TOR) in regulating plant growth and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of the UDP-glucose dehydrogenase reaction for a coupled assay of UDP-glucose pyrophosphorylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biogot.com [biogot.com]

- 17. This compound Phosphate Synthase (SPS) Assay Kit - Profacgen [profacgen.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. biogot.com [biogot.com]

- 20. A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of sucrose solutions, a critical aspect for professionals in research, science, and drug development. Understanding these properties is paramount for applications ranging from formulation and stabilization of pharmaceuticals to controlling reaction kinetics and ensuring product quality. This document presents quantitative data in structured tables, details experimental protocols for property measurement, and visualizes key concepts and workflows.

Core Physicochemical Properties

The behavior of this compound in aqueous solutions is characterized by several key physicochemical properties that are highly dependent on concentration and temperature. These properties are fundamental to the application of this compound solutions in various scientific and industrial processes.

Density

The density of a this compound solution is a direct measure of its mass per unit volume and increases with this compound concentration. It is a critical parameter in processes such as fluid dynamics, mass transfer operations, and the preparation of solutions with specific concentrations.

Table 1: Density (g/cm³) of this compound Solutions at Various Concentrations and Temperatures

| Concentration (% w/w) | 0°C | 10°C | 20°C | 30°C | 40°C | 50°C | 60°C | 70°C | 80°C |

| 0 | 0.9998 | 0.9997 | 0.9982 | 0.9957 | 0.9922 | 0.9880 | 0.9832 | 0.9778 | 0.9718 |

| 10 | 1.0414 | 1.0402 | 1.0381 | 1.0353 | 1.0317 | 1.0276 | 1.0229 | 1.0178 | 1.0122 |

| 20 | 1.0854 | 1.0833 | 1.0809 | 1.0776 | 1.0737 | 1.0692 | 1.0642 | 1.0588 | 1.0530 |

| 30 | 1.1319 | 1.1290 | 1.1260 | 1.1222 | 1.1179 | 1.1130 | 1.1077 | 1.1020 | 1.0959 |

| 40 | 1.1813 | 1.1777 | 1.1740 | 1.1697 | 1.1649 | 1.1596 | 1.1539 | 1.1478 | 1.1413 |

| 50 | 1.2337 | 1.2295 | 1.2252 | 1.2204 | 1.2151 | 1.2094 | 1.2033 | 1.1969 | 1.1901 |

| 60 | 1.2894 | 1.2848 | 1.2800 | 1.2747 | 1.2690 | 1.2629 | 1.2565 | 1.2498 | 1.2428 |

| 65 | 1.3185 | 1.3138 | 1.3088 | 1.3035 | 1.2978 | 1.2918 | 1.2854 | 1.2787 | 1.2718 |

Source: Compiled from publicly available data.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly sensitive to both the concentration of this compound and the temperature of the solution. As concentration increases, the viscosity rises exponentially due to increased intermolecular interactions. Conversely, an increase in temperature leads to a decrease in viscosity.[1] This property is crucial in understanding and modeling fluid handling, mixing, and coating processes.

Table 2: Viscosity (mPa·s) of this compound Solutions at Various Concentrations and Temperatures

| Concentration (% w/w) | 0°C | 10°C | 20°C | 30°C | 40°C | 50°C | 60°C | 70°C | 80°C |

| 10 | 2.99 | 2.13 | 1.58 | 1.21 | 0.96 | 0.78 | 0.65 | 0.55 | 0.47 |

| 20 | 6.20 | 4.14 | 2.93 | 2.18 | 1.68 | 1.34 | 1.09 | 0.90 | 0.76 |

| 30 | 15.6 | 9.53 | 6.32 | 4.47 | 3.30 | 2.53 | 2.00 | 1.63 | 1.36 |

| 40 | 56.5 | 30.5 | 18.2 | 11.8 | 8.11 | 5.85 | 4.41 | 3.46 | 2.80 |

| 50 | 239 | 113 | 59.8 | 34.9 | 22.0 | 14.8 | 10.5 | 7.82 | 6.09 |

| 60 | 1540 | 622 | 287 | 147 | 83.1 | 51.0 | 33.4 | 23.2 | 16.9 |

| 65 | 4060 | 1520 | 649 | 311 | 164 | 94.2 | 58.3 | 38.4 | 26.7 |

Source: Compiled from publicly available data.[1][2]

Refractive Index

The refractive index of a this compound solution is a dimensionless number that describes how light propagates through it. It is linearly proportional to the concentration of the this compound solution and is widely used for rapid and accurate concentration determination.[3]

Table 3: Refractive Index of this compound Solutions at 20°C (589 nm)

| Concentration (% w/w) | Refractive Index (n) |

| 0 | 1.3330 |

| 10 | 1.3478 |

| 20 | 1.3638 |

| 30 | 1.3811 |

| 40 | 1.3996 |

| 50 | 1.4200 |

| 60 | 1.4418 |

| 70 | 1.4651 |

| 80 | 1.4900 |

Source: Compiled from publicly available data.[4][5]

Water Activity

Water activity (a_w) is a measure of the availability of water in a solution and is a critical parameter for predicting the stability and microbial safety of products. The addition of this compound to water reduces the water activity.[6]

Table 4: Water Activity (a_w) of this compound Solutions at 25°C

| Concentration (molality) | Water Activity (a_w) |

| 0.29 | 0.995 |

| 0.61 | 0.990 |

| 1.29 | 0.980 |

| 2.04 | 0.970 |

| 2.86 | 0.960 |

| 3.77 | 0.950 |

| 6.16 | 0.920 |

| 9.38 | 0.880 |

| 11.64 | 0.860 |

Source: Compiled from publicly available data.[6]

Colligative Properties

The presence of this compound as a non-volatile solute in water alters its colligative properties, namely boiling point elevation and freezing point depression. These changes are directly proportional to the molal concentration of the solute.[7]

Table 5: Boiling Point Elevation and Freezing Point Depression of this compound Solutions

| Molal Concentration (m) | Boiling Point Elevation (°C) | Freezing Point Depression (°C) |

| 0.5 | 0.26 | 0.93 |

| 1.0 | 0.51 | 1.86 |

| 1.5 | 0.77 | 2.79 |

| 2.0 | 1.02 | 3.72 |

| 2.5 | 1.28 | 4.65 |

| 3.0 | 1.54 | 5.58 |

Note: The boiling point elevation constant (Kb) for water is 0.512 °C/m, and the freezing point depression constant (Kf) is 1.86 °C/m.[7][8]

Solubility

The solubility of this compound in water is highly dependent on temperature. As the temperature increases, the amount of this compound that can be dissolved in a given amount of water increases significantly.[9]

Table 6: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g this compound / 100 g water) |

| 0 | 179.2 |

| 10 | 190.5 |

| 20 | 203.9 |

| 30 | 219.5 |

| 40 | 238.1 |

| 50 | 260.4 |

| 60 | 287.3 |

| 70 | 320.5 |

| 80 | 362.1 |

| 90 | 415.7 |

| 100 | 487.2 |

Source: Compiled from publicly available data.[9][10]

Experimental Protocols

Accurate measurement of the physicochemical properties of this compound solutions requires standardized experimental protocols. The following sections detail the methodologies for determining key properties.

Measurement of Density

Objective: To determine the mass per unit volume of a this compound solution.

Materials:

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound solution of known concentration

-

Distilled water

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and measure its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound solution and allow it to equilibrate in the constant temperature water bath.

-

Dry the exterior of the pycnometer and measure its mass.

-

The density of the this compound solution is calculated using the following formula: Density_solution = (Mass_solution / Mass_water) * Density_water

Measurement of Viscosity

Objective: To measure the resistance to flow of a this compound solution.

Materials:

-

Viscometer (e.g., Ostwald, Brookfield, or rolling-ball viscometer)

-

Constant temperature water bath

-

This compound solution of known concentration

-

Stopwatch

-

Pipettes

Procedure (using an Ostwald viscometer):

-

Clean and dry the viscometer.

-

Pipette a precise volume of the this compound solution into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath and allow it to reach thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

-

Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement several times to ensure accuracy.

-

The kinematic viscosity can be calculated using the viscometer constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the solution.[11][12]

Measurement of Refractive Index

Objective: To determine the refractive index of a this compound solution for concentration analysis.

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

This compound solution of known concentration

-

Distilled water

-

Soft lens paper

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20°C).

-

Calibrate the refractometer using distilled water, for which the refractive index is known.

-

Place a few drops of the this compound solution onto the prism of the refractometer.

-

Close the prism and allow a few moments for the sample to reach thermal equilibrium.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prism with distilled water and soft lens paper after each measurement.[13][14]

Visualizations

The following diagrams illustrate key relationships and workflows related to the physicochemical properties of this compound solutions.

Caption: A generalized workflow for the experimental determination of a physicochemical property of a this compound solution.

Caption: The relationship between this compound concentration, temperature, and the resulting viscosity of the solution.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. seniorphysics.com [seniorphysics.com]

- 4. refractometer.pl [refractometer.pl]

- 5. jblfoods.com [jblfoods.com]

- 6. ucfoodsafety.ucdavis.edu [ucfoodsafety.ucdavis.edu]

- 7. Boiling Point Elevation [chem.purdue.edu]

- 8. quora.com [quora.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Sugar Engineers [sugartech.co.za]

- 11. MEASUREMENT OF VISCOSITY AND this compound CONCENTRATION IN AQUEOUS SOLUTION USING PORTABLE BRIX METER | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. indico.global [indico.global]

- 14. csef.usc.edu [csef.usc.edu]

A Comparative Analysis of Sucrose Metabolism in Yeast and Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose, a readily available and inexpensive disaccharide, serves as a crucial carbon source for a wide array of industrial fermentations. The metabolic pathways governing its utilization, however, diverge significantly between two key microbial workhorses: yeast, primarily Saccharomyces cerevisiae, and various bacterial species, notably Escherichia coli. Understanding these differences is paramount for optimizing bioprocesses, designing novel metabolic engineering strategies, and identifying potential targets for antimicrobial drug development. This in-depth technical guide provides a comparative analysis of the core mechanisms of this compound metabolism in yeast and bacteria, with a focus on enzymatic machinery, transport systems, and regulatory networks. Detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of metabolic and signaling pathways are presented to equip researchers with the necessary knowledge to harness and manipulate these fundamental biological processes.

Core Metabolic Pathways: A Tale of Two Strategies

The fundamental difference in this compound metabolism between yeast and bacteria lies in the initial breakdown of the disaccharide. Yeast predominantly employs an extracellular hydrolysis strategy, while bacteria have evolved diverse intracellular catabolic pathways.

Yeast: The Extracellular Approach

In Saccharomyces cerevisiae, the primary mechanism for this compound utilization involves the secretion of the enzyme invertase (β-fructofuranosidase) , encoded by the SUC2 gene.[1] This enzyme hydrolyzes this compound in the periplasmic space into its constituent monosaccharides, glucose and fructose. These hexoses are then transported into the cell via a variety of hexose (B10828440) transporters (HXT proteins) and funneled into glycolysis.[2]

While extracellular hydrolysis is the dominant pathway, S. cerevisiae also possesses mechanisms for the direct uptake of this compound, particularly under specific conditions. This intracellular pathway involves this compound-H+ symporters, such as the high-affinity Agt1 permease and the low-affinity Malx1 permeases.[2] Once inside the cell, the this compound is hydrolyzed by an intracellular form of invertase or other α-glucosidases.

Bacteria: A Plethora of Intracellular Mechanisms

Bacteria exhibit a greater diversity of this compound utilization strategies, which can be broadly categorized into two main types: those that do not involve a phosphotransferase system (non-PTS) and those that do (PTS).

-

Non-PTS Systems: A well-characterized example is the csc (chromosomally encoded this compound catabolism) regulon found in some E. coli strains.[3] In this system, this compound is transported into the cell by a specific permease, CscB.[3] Intracellularly, the enzyme this compound hydrolase (invertase), CscA, cleaves this compound into glucose and fructose. The resulting monosaccharides are then phosphorylated by fructokinase (CscK) and glucokinase, respectively, to enter glycolysis.[4]

-

Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS): Many bacteria utilize a PTS for the concomitant transport and phosphorylation of this compound.[5] In this system, a series of proteins facilitate the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) to this compound as it is translocated across the cell membrane. This results in the formation of This compound-6-phosphate (B12958860). Subsequently, the intracellular enzyme this compound-6-phosphate hydrolase cleaves this intermediate into glucose-6-phosphate and fructose.[5]

-

Phosphorolytic Cleavage: Some bacteria employ this compound phosphorylase, which catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate (B84403) to yield glucose-1-phosphate and fructose.[5] This pathway is energetically advantageous as it conserves the energy of the glycosidic bond in the form of a phosphorylated sugar.

Quantitative Comparison of this compound Metabolism

The efficiency and kinetics of this compound metabolism differ significantly between yeast and bacteria, influenced by the enzymes and transport systems involved.

Table 1: Key Enzyme Kinetics for this compound Metabolism

| Organism | Enzyme | Substrate | K_m_ | V_max_ | Reference(s) |

| Saccharomyces cerevisiae | Invertase (secreted) | This compound | 24 mM | 1 mM/min | [6] |

| Saccharomyces cerevisiae | Invertase | This compound | 0.860 ± 0.04 mM | 24.39 ± 2.44 nmol/min/mg protein | [7] |

| Saccharomyces cerevisiae | AGT1 (high-affinity this compound transporter) | This compound | 7.9 ± 0.8 mM | - | [8] |

| Saccharomyces cerevisiae | MAL2T (low-affinity this compound transporter) | This compound | 120 ± 20 mM | - | [8] |

| Leuconostoc mesenteroides | This compound Phosphorylase | This compound | - | - | |

| Pseudomonas saccharophila | This compound Phosphorylase | D-fructose | 12 mM | - | [9] |

| Pseudomonas saccharophila | This compound Phosphorylase | Glucose-1-phosphate | 16 mM | - | [9] |

Table 2: Comparative Gene Expression and Growth Characteristics

| Organism/Strain | Condition | Gene(s) | Fold Change in Expression | Specific Growth Rate (h⁻¹) | Reference(s) |

| Saccharomyces cerevisiae | Low Glucose (derepression) vs. High Glucose (repression) | SUC2 | ~20 | - | [10] |

| Saccharomyces cerevisiae (CEN.PK113-7D) | Aerobic batch, this compound | - | - | 0.21 | [3] |

| Saccharomyces cerevisiae (UFMG-CM-Y259) | Aerobic batch, this compound | - | - | 0.37 | [3] |

| Escherichia coli W | 2% this compound vs. Glucose | cscA (invertase) | Derepressed | ~1.0 | [6] |

| Escherichia coli W | 2% this compound vs. Glucose | cscB (permease) | Derepressed | ~1.0 | [6] |

| Escherichia coli W | 2% this compound vs. Glucose | cscK (fructokinase) | Derepressed | ~1.0 | [6] |

| Escherichia coli EC3132 | Low this compound (5 mM) | - | - | Slow (20h doubling time) | [11] |

Regulatory Mechanisms: Fine-Tuning this compound Utilization

The expression of genes involved in this compound metabolism is tightly regulated in both yeast and bacteria to ensure efficient carbon source utilization and to prioritize the consumption of preferred sugars like glucose.

Yeast: Glucose Repression of SUC2

In S. cerevisiae, the expression of the SUC2 gene is subject to glucose repression . In the presence of high glucose concentrations, the SNF1 protein kinase is inactive, leading to the recruitment of the Mig1 repressor protein to the SUC2 promoter, thereby inhibiting transcription. When glucose levels are low, SNF1 is activated and phosphorylates Mig1, causing its dissociation from the promoter and allowing for the transcription of SUC2.[12] Interestingly, maximal transcription of SUC2 requires low levels of glucose, suggesting a dual regulatory mechanism.[13]

Bacteria: Operon-Based Regulation

In bacteria, genes for this compound metabolism are often organized in operons , allowing for coordinated regulation. The csc operon in E. coli, for instance, is negatively regulated by the CscR repressor protein.[3] In the absence of this compound, CscR binds to the operator region, blocking transcription of the downstream genes (cscB, cscK, and cscA). When this compound is present, it acts as an inducer, binding to CscR and causing a conformational change that prevents it from binding to the operator, thus allowing for transcription.[11] The expression of the csc genes is also subject to catabolite repression, mediated by the cAMP-CRP complex.[11]

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound metabolism. Below are detailed protocols for key assays.

Invertase Activity Assay (Yeast)

This protocol is adapted from a colorimetric assay and measures the amount of glucose produced from the hydrolysis of this compound.

Materials:

-

Yeast culture grown under desired conditions (repressing or derepressing).

-

0.1 M Potassium phosphate buffer, pH 7.0.

-

Assay mix (freshly prepared):

-

50 µl of 5000 U/ml glucose oxidase.

-

62.5 µl of 1 mg/ml peroxidase.

-

375 µl of 10 mg/ml o-dianisidine (dissolved in 95% ethanol (B145695), handle with care as it is toxic).

-

25 ml of 0.1 M potassium phosphate buffer, pH 7.0.

-

-

6 N HCl.

-

Spectrophotometer.

Procedure:

-

Cell Preparation: Harvest 1x10⁶ yeast cells from the culture.

-

This compound Hydrolysis: Resuspend the cells in a suitable reaction buffer containing a known concentration of this compound. Incubate at 37°C for 10-20 minutes.

-

Stop Reaction: Stop the reaction by boiling the samples for 3 minutes.

-

Color Reaction: Add 500 µl of the freshly prepared assay mix to each sample. Incubate at 37°C for 10-15 minutes.

-

Color Development: Add 500 µl of 6 N HCl to develop the color.

-

Measurement: Pellet the cell debris by centrifugation. Measure the absorbance of the supernatant at 540 nm.

-

Calculation: Calculate the invertase activity as µM of glucose converted per minute per 10⁶ cells, using a glucose standard curve for calibration.[14]

This compound Phosphorylase Activity Assay (Bacteria)

This protocol describes a one-step enzymatic assay for this compound phosphorylase activity.

Materials:

-

Bacterial cell lysate.

-

Potassium phosphate buffer.

-

NAD+.

-

This compound phosphorylase.

-

Phosphoglucomutase.

-

NAD-accepting glucose-6-phosphate dehydrogenase.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate, NAD+, this compound phosphorylase, phosphoglucomutase, and NAD-accepting glucose-6-phosphate dehydrogenase in a suitable buffer.

-

Initiate Reaction: Add the bacterial cell lysate containing this compound phosphorylase to the reaction mixture.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of NADH produced, which is stoichiometric to the glucose-1-phosphate generated by this compound phosphorylase.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH.[15]

This compound Uptake Assay (Yeast)

This protocol provides a method for measuring the initial rates of active H+-sucrose symport.

Materials:

-

Yeast cells pre-grown in a this compound-containing medium.

-

Radioactively labeled this compound (e.g., [¹⁴C]this compound).

-

Buffer for washing and incubation.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Harvest and wash the yeast cells and resuspend them in a carbon-free buffer.

-

Initiate Uptake: Add a known concentration of radioactively labeled this compound to the cell suspension to start the uptake.

-

Time Points: At specific time intervals (e.g., 15, 30, 45, 60 seconds), take aliquots of the cell suspension.

-

Stop Uptake: Immediately filter the aliquots through a membrane filter and wash with ice-cold buffer to stop the uptake and remove extracellular this compound.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the rate of this compound uptake based on the amount of radioactivity accumulated in the cells over time.

Analysis of Sugars by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying extracellular and intracellular sugar concentrations.

Instrumentation:

-

HPLC system equipped with a refractive index detector (RID).

-

A suitable column for sugar analysis (e.g., Aminex HPX-87H).

Procedure:

-

Sample Preparation:

-

Extracellular: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.2 µm filter.

-

Intracellular: Quench the metabolism of a known amount of cells rapidly (e.g., with cold methanol). Extract the intracellular metabolites using a suitable method (e.g., boiling ethanol or cold methanol (B129727) extraction).

-

-

Chromatographic Separation: Inject the prepared sample into the HPLC system. Use an isocratic mobile phase (e.g., dilute sulfuric acid) at a constant flow rate and column temperature.

-

Detection: The refractive index detector will measure the changes in the refractive index of the eluent as the sugars pass through, generating peaks on a chromatogram.

-

Quantification: Identify and quantify the sugars by comparing the retention times and peak areas to those of known standards.

Conclusion and Future Perspectives

The metabolic strategies for this compound utilization in yeast and bacteria are distinct, reflecting their evolutionary adaptations to different ecological niches. Yeast's reliance on extracellular hydrolysis by invertase is a simple and effective mechanism, particularly in this compound-rich environments. In contrast, the diverse intracellular pathways in bacteria, including PTS and non-PTS systems, offer greater metabolic flexibility and energetic efficiency.

For drug development professionals, the unique enzymes and transporters in bacterial this compound metabolic pathways present potential targets for novel antimicrobial agents. For instance, inhibiting the this compound permease CscB or the this compound-6-phosphate hydrolase could specifically disrupt this compound metabolism in pathogenic bacteria without affecting the host.

For researchers and scientists in metabolic engineering, a thorough understanding of these pathways is crucial for optimizing the production of biofuels and other biochemicals from this compound-based feedstocks. For example, engineering yeast to have a more efficient intracellular this compound utilization pathway could potentially increase product yields by reducing the energy expenditure associated with this compound-proton symport. Conversely, engineering industrial bacterial strains to efficiently utilize this compound can open up new avenues for bioproduction.

The continued exploration of the intricate regulatory networks and the development of more sophisticated analytical techniques will undoubtedly unveil further opportunities for the rational design and engineering of microbial catalysts for a wide range of biotechnological applications.

References

- 1. Untargeted metabolomics coupled with genomics in the study of this compound and xylose metabolism in Pectobacterium betavasculorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Escherichia coli W shows fast, highly oxidative this compound metabolism and low acetate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound utilisation in bacteria: genetic organisation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Control of this compound Utilization in Escherichia coli W, an Efficient this compound-Utilizing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering topology and kinetics of this compound metabolism in Saccharomyces cerevisiae for improved ethanol yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adaptation of this compound Metabolism in the Escherichia coli Wild-Type Strain EC3132† - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fine-Tuning of Energy Levels Regulates SUC2 via a SNF1-Dependent Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of the SUC2 gene of Saccharomyces cerevisiae is induced by low levels of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. The Scr and Csc pathways for this compound utilization co-exist in E. coli, but only the Scr pathway is widespread in other Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

The Anomeric Effect in Sucrose: A Core Technical Guide for Researchers and Drug Development Professionals

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that significantly influences the structure, stability, and reactivity of glycosidic bonds. In sucrose, a non-reducing disaccharide composed of glucose and fructose (B13574), the anomeric effect at the α-1,β-2 glycosidic linkage dictates its three-dimensional conformation and modulates its interaction with biological macromolecules. This in-depth technical guide provides a comprehensive analysis of the anomeric effect in this compound, summarizing key quantitative structural and thermodynamic data. Detailed experimental protocols for the characterization of the anomeric effect in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are presented. Furthermore, this guide explores the profound implications of the anomeric effect in this compound for the design and development of therapeutic agents targeting carbohydrate-processing enzymes.

Introduction to the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1 of an aldopyranose or C2 of a ketofuranose) of a glycan to occupy an axial or pseudo-axial orientation, rather than the sterically less hindered equatorial position.[1][2] This counterintuitive preference arises from stabilizing stereoelectronic interactions. The magnitude of this effect is typically in the range of 4-8 kJ/mol for most sugars.[2]

The two primary theoretical models that explain the anomeric effect are:

-

Hyperconjugation: This model, which is widely accepted, posits a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding (σ) orbital of the exocyclic C-O bond.[2] This n → σ interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation. This delocalization of electron density shortens the endocyclic C-O bond and lengthens the exocyclic C-O bond.

-

Dipole Minimization: This electrostatic model suggests that the axial conformation is favored because it results in a lower overall molecular dipole moment compared to the equatorial conformation. In the equatorial arrangement, the dipoles of the endocyclic and exocyclic oxygen atoms are more aligned, leading to greater electrostatic repulsion.[2]

In this compound, the glycosidic bond is formed between the anomeric carbon of the α-D-glucopyranose unit (C1) and the anomeric carbon of the β-D-fructofuranose unit (C2).[3] This unique α-1,β-2 linkage means that both anomeric carbons are involved in the glycosidic bond, rendering this compound a non-reducing sugar. The anomeric effect plays a crucial role in defining the conformational preferences around this linkage, which in turn affects its chemical reactivity and biological recognition.

Quantitative Analysis of the Anomeric Effect in this compound